molecular formula C11H13N3O B15256252 4-Isocyanato-2-piperidin-1-ylpyridine

4-Isocyanato-2-piperidin-1-ylpyridine

Cat. No.: B15256252
M. Wt: 203.24 g/mol
InChI Key: NMIAGLUVGFMQHM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isocyanato-2-piperidin-1-ylpyridine typically involves the reaction of 2-piperidin-1-ylpyridine with phosgene or its derivatives under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene to dissolve the reactants. The temperature is maintained at a low range to prevent decomposition of the isocyanate group .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with enhanced safety measures and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and reducing the risk of hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

4-Isocyanato-2-piperidin-1-ylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form carbamates.

    Thiols: React with the isocyanate group to form thiocarbamates.

Major Products Formed

The major products formed from these reactions include ureas, carbamates, and thiocarbamates, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 4-Isocyanato-2-piperidin-1-ylpyridine involves its reactivity with nucleophiles, leading to the formation of stable adducts. This reactivity is harnessed in various applications, such as the modification of biomolecules and the synthesis of functional materials. The compound’s ability to form covalent bonds with nucleophilic sites makes it a valuable tool in chemical biology and medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    4-Isocyanato-2-methylpyridine: Similar structure but with a methyl group instead of a piperidine ring.

    4-Isocyanato-2-phenylpyridine: Similar structure but with a phenyl group instead of a piperidine ring.

Uniqueness

4-Isocyanato-2-piperidin-1-ylpyridine is unique due to the presence of both an isocyanate group and a piperidine ring, which imparts distinct reactivity and biological activity. This combination makes it a versatile compound in synthetic chemistry and drug development .

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

4-isocyanato-2-piperidin-1-ylpyridine

InChI

InChI=1S/C11H13N3O/c15-9-13-10-4-5-12-11(8-10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2

InChI Key

NMIAGLUVGFMQHM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=C2)N=C=O

Origin of Product

United States

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